2-Allylphenylboronic acid
Description
Significance of Organoboron Compounds in Chemical Transformations
Organoboron compounds are a class of organometallic compounds that have become cornerstones of modern organic chemistry. numberanalytics.com Their importance stems from a combination of desirable properties: they are generally stable, often crystalline solids that are relatively easy to handle, and they exhibit low toxicity compared to many other organometallic reagents. fiveable.me The carbon-boron bond, while possessing low polarity, allows for a wide range of chemical transformations. wikipedia.org
The versatility of organoboron compounds is showcased in a multitude of powerful reactions, including the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds between organoboron compounds and organic halides. numberanalytics.comnumberanalytics.com Other key transformations include hydroboration, the Petasis borono-Mannich reaction, and various allylation reactions. numberanalytics.com These methods have found widespread use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.comscispace.com The ability of the boron atom to be converted into various functional groups, such as alcohols, amines, and halides, further underscores the synthetic power of this class of compounds. wikipedia.org
Overview of Allylboronic Acids as Versatile Synthetic Reagents
Within the broader family of organoboron compounds, allylboronic acids and their esters are particularly noteworthy for their role as versatile reagents in carbon-carbon bond formation. acs.orgdiva-portal.org They are widely used for the allylation of carbonyl compounds (aldehydes and ketones) and imines to produce homoallylic alcohols and amines, respectively. acs.orgdiva-portal.orgrsc.org These reactions are highly valued for their predictable stereochemical outcomes, often proceeding through a well-ordered, six-membered chair-like transition state. acs.orgnih.gov
A key advantage of many allylboron reagents is their configurational stability, especially when compared to other allylmetal compounds that can undergo rapid 1,3-metallotropic shifts. acs.org This stability allows for the transfer of the allyl group with high levels of regio- and stereocontrol. diva-portal.orgresearchgate.net Furthermore, the development of catalytic and asymmetric versions of allylboration reactions has significantly expanded their utility, enabling the synthesis of complex, optically enriched molecules. acs.orgthieme-connect.comthieme-connect.com Allylboronates also participate in cross-coupling reactions, further diversifying their synthetic applications. diva-portal.org
Unique Structural and Reactivity Considerations for 2-Allylphenylboronic Acid Scaffolds
This compound possesses a unique molecular architecture that combines the functionalities of an arylboronic acid and an allyl group on the same phenyl ring. This ortho-substitution pattern gives rise to specific structural and reactivity characteristics. The boronic acid moiety can participate in classic organoboron reactions, most notably the Suzuki-Miyaura cross-coupling, allowing for the formation of a biaryl linkage at the position of the boron atom. wikipedia.org
Simultaneously, the allyl group provides a handle for a different set of transformations. The presence of both functionalities within the same molecule opens up possibilities for sequential or tandem reactions, where each part of the molecule reacts independently or in a concerted fashion to build molecular complexity. The spatial proximity of the allyl group and the boronic acid may also lead to intramolecular interactions or influence the reactivity and selectivity of reactions at either site.
Historical Context and Evolution of Research on Allylboronic Acid Chemistry
The study of organoboron compounds dates back to the early 20th century, with significant momentum gained in the mid-20th century through the pioneering work of Herbert C. Brown on hydroboration, for which he shared the Nobel Prize in Chemistry in 1979. numberanalytics.comacs.org The first report of an organoboronic acid was even earlier, with the synthesis of ethylboronic acid by Edward Frankland in 1860. wikipedia.org
The specific reaction involving the transfer of an allyl group from a boron reagent to a carbonyl compound was first reported in 1964. acs.org Since then, research in allylboron chemistry has expanded dramatically. A major focus has been on achieving high levels of stereocontrol. This has led to the development of a wide array of chiral allylboron reagents and catalytic systems for enantioselective and diastereoselective allylations. acs.orgthieme-connect.comthieme-connect.combohrium.com
Initially, the instability and sensitivity of many allylboronic acids to air and moisture presented significant challenges. researchgate.net However, the development of more stable derivatives, such as allylboronic esters (e.g., pinacol (B44631) esters) and allyltrifluoroborates, has made these reagents much more accessible and practical for routine use in synthesis. diva-portal.orgresearchgate.net Modern research continues to push the boundaries of allylboron chemistry, with the development of new catalytic systems, including transition-metal-free methods, and the application of these reagents in the synthesis of increasingly complex natural products and pharmaceuticals. diva-portal.orgdiva-portal.orgdiva-portal.org
Properties
IUPAC Name |
(2-prop-2-enylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7,11-12H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBXVSBFAUEHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CC=C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Allylphenylboronic Acid and Its Derivatives
Transition Metal-Catalyzed Approaches for C-B Bond Formation
Transition metal catalysis offers powerful and versatile tools for the formation of carbon-boron (C-B) bonds, enabling the synthesis of arylboronic acids with high efficiency and functional group tolerance. Several metals, including palladium, copper, nickel, iron, and iridium, have been successfully employed in borylation reactions. These methods typically involve the reaction of an appropriate aromatic precursor with a boron-containing reagent in the presence of a metal catalyst.
Palladium-Catalyzed Borylation Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and it offers several potential pathways to 2-allylphenylboronic acid. These can be broadly categorized into the borylation of a pre-allylated arene or the allylation of a pre-borylated arene.
One plausible approach involves the Miyaura borylation , a cross-coupling reaction between an aryl halide and a diboron reagent. In this context, 2-allyl-1-bromobenzene could be reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base to yield the corresponding boronate ester, which can then be hydrolyzed to this compound. A variety of palladium catalysts and ligands can be employed to optimize this transformation.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | KOAc | Dioxane | 80 | Good to Excellent | [General Miyaura Borylation] |
| PdCl₂(dppf) | KOAc | DMSO | 80 | High | [General Miyaura Borylation] |
| Pd(dba)₂ / XPhos | K₃PO₄ | Toluene | 100 | High | [General Miyaura Borylation] |
This table represents typical conditions for Miyaura borylation reactions and is a general guide. Specific optimization for 2-allyl-1-bromobenzene would be required.
Alternatively, direct C-H activation and borylation of allylbenzene presents a more atom-economical route. While palladium-catalyzed C-H borylation of arenes often shows a preference for the sterically least hindered position, the use of directing groups can achieve ortho-selectivity. Research into directing groups that can be temporarily installed to guide the borylation to the ortho position of an allyl group is an active area of investigation. For instance, a removable directing group could be attached to the phenyl ring, followed by Pd-catalyzed ortho-C-H borylation, and subsequent removal of the directing group.
A third strategy involves the Suzuki-Miyaura cross-coupling of a pre-formed boronic acid derivative with an allylating agent. For example, 2-bromophenylboronic acid pinacol (B44631) ester could be coupled with an allyl electrophile, such as allyl bromide or allyl acetate, in the presence of a palladium catalyst. Ligand choice is crucial in controlling the regioselectivity of the allylation.
Copper-Catalyzed Borylation Strategies
Copper catalysis has emerged as a cost-effective and efficient alternative to palladium for C-B bond formation. Copper-catalyzed borylation of aryl halides with diboron reagents has been well-established. Similar to the palladium-catalyzed Miyaura borylation, 2-allyl-1-bromobenzene could serve as a substrate for copper-catalyzed borylation.
This table represents typical conditions for copper-catalyzed borylation reactions and is a general guide. Specific optimization for 2-allyl-1-bromobenzene would be required.
Furthermore, innovative copper-catalyzed cascade reactions have been developed that could potentially be adapted for the synthesis of this compound derivatives. For instance, a copper-catalyzed borylation/ortho-cyanation/allyl group transfer cascade has been reported, which, although complex, demonstrates the potential for ortho-functionalization of arenes bearing allyl groups.
Nickel-Catalyzed Borylation Methods
Nickel, being a more earth-abundant and less expensive metal than palladium, has garnered significant attention as a catalyst for cross-coupling and borylation reactions. Nickel catalysts can effectively mediate the borylation of aryl halides and pseudohalides. The synthesis of this compound could be envisioned through the nickel-catalyzed coupling of 2-allyl-1-chlorobenzene with a diboron reagent.
This table represents typical conditions for nickel-catalyzed borylation reactions and is a general guide. Specific optimization for 2-allyl-1-chlorobenzene would be required.
Another approach involves a nickel-catalyzed cross-electrophile coupling. A borylated aryl triflate could be coupled with an allyl alcohol in the presence of a nickel catalyst and a Lewis acid. This two-step sequence, starting from 2-bromophenol, would involve conversion to the triflate, followed by borylation, and finally nickel-catalyzed allylation.
Iron-Catalyzed Dehydroxyboration of Allylic Alcohols
Iron catalysis is highly attractive due to the low cost, low toxicity, and environmental friendliness of iron. While iron-catalyzed C-H borylation of arenes is an emerging field, a particularly relevant reaction is the iron-catalyzed dehydroxyboration of allylic alcohols. This reaction typically produces allylboronates. Although this method does not directly yield an arylboronic acid, it is a key methodology for the synthesis of allylboronate reagents which can then be used in subsequent cross-coupling reactions to introduce the allyl group. For the direct synthesis of arylboronic acids, iron-catalyzed C-H borylation of arenes is still under development but shows promise for future applications.
Iridium-Catalyzed Borylation of Alkenes
Iridium catalysts are exceptionally effective for the C-H borylation of arenes. These reactions often proceed with high regioselectivity, typically favoring the sterically least hindered position. To achieve ortho-selectivity for a substrate like allylbenzene, a directing group is usually required. Various functional groups, such as amides, ethers, and silanes, have been successfully employed to direct iridium-catalyzed borylation to the ortho position. A potential strategy for the synthesis of this compound would involve the introduction of a suitable directing group onto the allylbenzene scaffold, followed by iridium-catalyzed ortho-C-H borylation and subsequent removal of the directing group.
| Catalyst Precursor | Ligand | Boron Source | Solvent | Temperature (°C) | Reference |
| [Ir(cod)Cl]₂ | dtbpy | B₂pin₂ | THF | 80 | [General Iridium-Catalyzed Borylation] |
| [Ir(OMe)(cod)]₂ | dppe | HBpin | Cyclohexane | 100 | [General Iridium-Catalyzed Borylation] |
This table represents typical conditions for iridium-catalyzed arene borylation and would require a directing group strategy for ortho-selectivity on allylbenzene.
Recent advancements have shown that in some cases, the inherent electronic properties of the substrate can influence the regioselectivity of iridium-catalyzed borylation, potentially offering a route to ortho-borylated products without a classical directing group, though this remains a challenging area of research.
Organocatalytic and Metal-Free Synthetic Routes
The development of organocatalytic and metal-free methods for C-B bond formation is a rapidly growing area of research, driven by the desire to avoid the use of potentially toxic and expensive transition metals. While the direct organocatalytic synthesis of arylboronic acids through C-H activation is still in its early stages, some promising strategies are emerging.
Currently, most metal-free methods for the synthesis of arylboronic acids involve the reaction of organolithium or Grignard reagents with borate (B1201080) esters. For this compound, this would involve the formation of 2-allylphenylmagnesium bromide from 2-allyl-1-bromobenzene, followed by quenching with a trialkyl borate and subsequent acidic workup. While effective, this method is not catalytic and has limitations regarding functional group tolerance.
Recent research has explored the use of strong organic bases or photoredox catalysis to promote the borylation of aryl halides and arenes under metal-free conditions. These methods are still under development and their application to substrates like allylbenzene for the synthesis of this compound has yet to be extensively demonstrated. The field of organocatalytic C-H activation is also a promising avenue, with studies focusing on the use of frustrated Lewis pairs or other organocatalytic systems to mediate C-H functionalization, which may in the future be applied to C-B bond formation.
Asymmetric Homologation of Alkenylboronic Acids (e.g., using diazomethanes with BINOL catalysts)
A significant advancement in the synthesis of chiral α-substituted allylboronic acids is the asymmetric homologation of alkenylboronic acids. This method utilizes diazomethane derivatives in the presence of a BINOL-derived organocatalyst and an alcohol additive. nih.govacs.org The reaction proceeds through the formation of a chiral BINOL ester from the alkenylboronic acid substrate, which serves as a key intermediate in the catalytic cycle. nih.govacs.org
This organocatalytic methodology has been successfully applied to synthesize α-CF3 and α-SiMe3 allylboronic acids with high yields and enantioselectivities. nih.gov For instance, using an (R)-I-BINOL catalyst, various α-CF3 allylboronic acids have been obtained in 48–78% yield and with 86–99% enantiomeric excess (ee). nih.gov The presence of an aliphatic alcohol is crucial for the reaction's success. nih.govacs.org
Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have elucidated the stereoinduction step. The enantioselectivity is primarily attributed to the steric repulsion between the substituent on the diazomethane reagent (e.g., CF3 group) and the γ-substituent of the BINOL catalyst. nih.gov This process involves a 1,2-borotropic migration, leading to the formation of the chiral α-substituted allylboronic acid. acs.org The resulting chiral allylboronic acids can be used in situ for reactions with aldehydes or oxidized to alcohols, demonstrating a high degree of chirality transfer. acs.org
| Catalyst/Reagent System | Substrate | Product Type | Yield | Enantioselectivity (ee) | Reference |
| (R)-I-BINOL / CF3-diazomethane / Ethanol | Alkenylboronic acids | α-CF3 allylboronic acids | 48–78% | 86–99% | nih.gov |
| BINOL derivative / TMS-diazomethane | Alkenylboronic acids | α-silyl allylboronic acids | 51% | 98% | acs.org |
Radical Borylation Processes
Radical borylation presents a metal-free pathway for the synthesis of organoboron compounds. This approach is effective for the borylation of alkyl and aryl iodides using reagents like bis(catecholato)diboron (B2cat2) under mild conditions. nih.gov The process is initiated to form a carbon-centered radical from the corresponding iodide, which then reacts with the diboron reagent to form the C-B bond. nih.gov
The methodology demonstrates high functional group tolerance and a broad substrate scope, accommodating various structural motifs. For example, secondary alkyl iodides such as 2-iodoheptane and 1-iodoadamantane are smoothly converted to their corresponding boronic esters in yields of 91% and 90%, respectively. nih.gov While direct radical borylation to form this compound is not explicitly detailed, the principles apply to the borylation of appropriately substituted aryl or alkyl halides. The mechanism involves a chain reaction where a boryl radical participates in an iodine-atom transfer to propagate the chain. nih.gov
Chemo-, Regio-, and Stereoselective Synthesis of this compound Analogues
The synthesis of analogues of this compound often requires precise control over chemo-, regio-, and stereoselectivity, particularly in carbon-carbon bond-forming reactions.
In the allylation of aldehydes and imines, the geometry of the allylboron reagent dictates the relative stereochemistry of the product. Specifically, (E)-allylic boranes typically yield anti-homoallylic products, while (Z)-isomers produce syn-products. nih.gov This selectivity arises from a Zimmerman-Traxler-type transition state. nih.gov
High anti-stereoselectivity has been achieved in the allylation of various aldimines and ketimines using allylboronic acids. acs.org The reaction is promoted by allylboroxines, which form from the dehydration of the boronic acids. These boroxines can trigger the allylation by withdrawing electrons from the imine substrate. acs.org For substrates like γ-substituted allylic boroxines reacting with acyclic imines, remarkably high anti-selectivity can be achieved under aprotic conditions. acs.org The choice of boronic acid protecting group (e.g., pinacol vs. other diols) can also influence diastereoselectivity, though pinacol boronic esters often show low E/Z selectivity on their own. bris.ac.uk
Enantioselective synthesis of chiral allylboronates is a powerful tool for creating optically active molecules. One primary method is the asymmetric homologation using chiral BINOL catalysts, as previously discussed, which provides access to α-substituted allylboronic acids with excellent enantioselectivity. acs.orgresearchgate.net
Another significant approach involves the copper-catalyzed enantioselective substitution of allylic carbonates with bis(pinacolato)diboron. organic-chemistry.orgnih.gov Using chiral N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, this method can generate α-chiral allylboronates, including those with B-substituted tertiary or quaternary carbon stereocenters, with high site selectivity (>98% SN2') and enantiomeric ratios (up to >99:1). nih.gov This strategy is effective for a range of substrates, including both trans- and cis-disubstituted alkenes. nih.gov
| Catalytic System | Reaction Type | Product Feature | Enantioselectivity | Reference |
| Chiral BINOL derivatives | Asymmetric Homologation | α-CF3 allylboronic acids | up to 99% ee | nih.govresearchgate.net |
| Chiral Cu-NHC complex | Allylic Substitution | B-substituted tertiary/quaternary stereocenters | up to >99:1 er | nih.gov |
| Chiral Diols (e.g., BINOLs) | Conjugate Addition | Enantiopure bis-adducts | up to >99% ee | rsc.org |
The synthesis of α-substituted allylboranes is complicated by their tendency to undergo reversible 1,3-borotropic shifts, which can lead to product mixtures. bris.ac.uk Despite this challenge, several methods have been developed. The asymmetric homologation with diazomethanes is a key strategy for accessing chiral α-substituted variants. acs.org Another approach is the lithiation-borylation of allylic carbamates. bris.ac.uk
To control selectivity in subsequent reactions, α-substituted allyl pinacol boronic esters can be converted in situ to intermediate allyl borinic esters. bris.ac.ukresearchgate.net This is achieved by adding nBuLi followed by an acylating agent like trifluoroacetic anhydride (TFAA), which enhances reactivity and leads to very high E-selectivity in allylboration reactions with aldehydes. bris.ac.ukresearchgate.net
For γ-substituted allylboronic acids, methods often focus on controlling regioselectivity in cross-coupling reactions or additions. The use of γ-substituted allylboronic acids in reactions with diazo compounds has been explored as a route to highly functionalized chiral products. acs.org Highly substituted allylboronates can be prepared via sigmatropic rearrangement, and γ-disubstituted boronic esters have been shown to react with aldehydes to give exclusively E-configured homoallylic alcohols. nih.gov
Novel Precursors and Protecting Group Strategies for Allylboronic Acids
The high reactivity and sensitivity of some allylboronic acids, particularly chiral α-substituted variants, necessitate the use of protecting groups. These protected derivatives offer enhanced stability, allowing for purification and handling. acs.org
A notable strategy is the use of 1,8-diaminonaphthalene (DanH) as a protecting group. The oxygen-sensitive allylboronic acids can be converted to their corresponding air-stable diaminonaphthalene (Bdan) derivatives. These protected compounds can be isolated, purified, and later used in reactions where the highly reactive allylboronic acid is regenerated. acs.org
Allyl groups themselves, in the form of allyl esters and allyl carbonates, can serve as protecting groups for carboxylic acid and alcohol functionalities in complex syntheses. These groups are stable under various conditions but can be efficiently removed in a single step using palladium-based catalysts, making them valuable in multi-step synthetic sequences. nih.gov Furthermore, allylboronic acids serve as versatile precursors for synthesizing complex molecules, such as non-proteinogenic α-amino acids, through diastereoselective allylation of iminoesters. nih.gov
Reactivity Profiles and Mechanistic Investigations of 2 Allylphenylboronic Acid Derivatives
Allylation Reactions
Allylboronic acids are a class of versatile reagents in organic synthesis, valued for their ability to form new carbon-carbon bonds with high levels of stereocontrol. The reactivity is centered on the transfer of the allyl group from the boron atom to an electrophilic center, such as the carbon of a carbonyl or imine group. These reactions typically proceed through a highly ordered, chair-like six-membered transition state, known as the Zimmerman-Traxler model, which is key to their high stereoselectivity. rsc.orgrsc.org A significant feature of allylboronic acids is their capacity for "self-activation," where the Lewis acidic boron atom coordinates to and activates the electrophile, obviating the need for external catalysts or additives. diva-portal.org
The allylboration of carbonyl compounds is a cornerstone reaction for the stereocontrolled synthesis of homoallylic alcohols. organicreactions.org Allylboronic acids and their derivatives react readily with both aldehydes and ketones to furnish these products, often with exceptional selectivity. acs.orgacs.org This transformation is highly valuable as it creates up to two new stereogenic centers in a single, predictable step. organicreactions.org The reaction's efficiency and selectivity are generally higher compared to analogous allylations using allylsilanes or allylstannanes. diva-portal.orgacs.org
The general mechanism involves the coordination of the carbonyl oxygen to the Lewis acidic boron center of the allylboronic acid. This is followed by a nucleophilic attack of the allyl group's γ-carbon onto the electrophilic carbonyl carbon via a closed six-membered, chair-like transition state. rsc.org This process regenerates a boronic acid moiety attached to the product alcohol.
The stereochemical outcome of the allylboration of carbonyls is highly dependent on the geometry of the allylboron reagent. For substituted allylboronates, such as crotylboronates, the (E)-isomer typically yields the anti-homoallylic alcohol, while the (Z)-isomer produces the syn-diastereomer. bris.ac.uk This high level of diastereocontrol is a direct consequence of the Zimmerman-Traxler transition state, where substituents on the allyl group and the carbonyl compound preferentially occupy equatorial positions to minimize steric strain. bris.ac.uk
While simple allylboronic acids are achiral, enantioselectivity can be achieved by using chiral auxiliaries on the boron atom or by employing chiral catalysts. Chiral diols, such as BINOL and its derivatives, can react with the allylboronic acid or its ester to form a chiral reaction environment, guiding the allyl transfer to one face of the carbonyl substrate. nih.gov This catalytic approach has significantly broadened the scope and utility of asymmetric allylboration. acs.org
Table 1: Illustrative Diastereoselective Allylboration of Aldehydes with Substituted Allylboronates (Data is representative of general allylboronate reactivity)
| Entry | Aldehyde | Allylboronate Reagent | Product Diastereomer | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | (E)-Crotylboronate | anti-Homoallylic alcohol | >98:2 |
| 2 | Benzaldehyde | (Z)-Crotylboronate | syn-Homoallylic alcohol | >98:2 |
| 3 | Acetaldehyde | (E)-Crotylboronate | anti-Homoallylic alcohol | 97:3 |
| 4 | Acetaldehyde | (Z)-Crotylboronate | syn-Homoallylic alcohol | 95:5 |
A key feature of allylborations with allylboronic acids is their ability to proceed without an external Lewis acid catalyst. diva-portal.org This "self-catalyzed" or "self-activated" pathway stems from the intrinsic Lewis acidity of the boron atom. acs.org In solution, allylboronic acids can exist in equilibrium with their trimeric anhydrides, known as boroxines. rsc.org These boroxines are significantly more Lewis acidic than the monomeric boronic acid. rsc.org
The mechanism involves the boronic acid or, more potently, the boroxine (B1236090) acting as a Lewis acid to coordinate with the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the allyl group of another molecule of the boron reagent. rsc.orgresearchgate.net The reaction proceeds through the aforementioned closed Zimmerman-Traxler transition state, ensuring high stereoselectivity. diva-portal.org The efficiency of this self-catalyzed process makes it a highly practical method for organic synthesis. acs.org
The allylboration of imines and their derivatives provides a direct route to homoallylic amines, which are valuable building blocks in medicinal chemistry and natural product synthesis. rsc.orgorganic-chemistry.org Generally, imines are less electrophilic than their carbonyl counterparts, making the allylboration reaction more challenging. rsc.orgdiva-portal.org Consequently, the use of highly reactive allylborating agents, such as allylboronic acids and their boroxines, is often necessary for the reaction to proceed efficiently. rsc.org
The reaction of allylboronic acids with aldimines typically proceeds with very high anti-diastereoselectivity. rsc.orgrsc.org This outcome is often observed regardless of the initial geometry of the imine substrate. rsc.org This contrasts with the allylboration of acyl hydrazones, a related class of substrates, which react with exceptional syn-selectivity. acs.orgnih.gov This reversal of selectivity is attributed to chelation control, where the acyl group of the hydrazone coordinates to the boron atom, forcing a different transition state geometry. diva-portal.orgacs.org The reaction can also be applied to iminoesters to furnish precursors to non-proteinogenic α-amino acids. acs.orgresearchgate.net
Table 2: Stereochemical Outcome of Allylboration of Imines and Hydrazones (Data is representative of general allylboronic acid reactivity)
| Entry | Substrate Type | Allylboronic Acid | Major Product | Diastereoselectivity (anti:syn or syn:anti) |
| 1 | E-Aldimine | Cinnamylboronic acid | anti-Homoallylic amine | >99:1 |
| 2 | Z-Aldimine | Cinnamylboronic acid | anti-Homoallylic amine | >99:1 |
| 3 | Acyl Hydrazone | Cinnamylboronic acid | syn-Homoallylic hydrazine | >99:1 |
| 4 | Acyl Hydrazone | Allylboronic acid | syn-Homoallylic hydrazine | >99:1 |
The consistent formation of anti-homoallylic amines from both E and Z aldimines points to a crucial mechanistic feature: an in situ isomerization of the imine prior to allylboration. rsc.org While the thermal barrier for E/Z isomerization of imines is typically high, studies have shown that allylboronic acids, and particularly their corresponding boroxines, can catalyze this process. rsc.org
The proposed mechanism involves the highly Lewis acidic boroxine coordinating to the imine nitrogen. This interaction facilitates rotation around the C=N bond, allowing the thermodynamically less stable Z-imine to form from the E-isomer. rsc.orgresearchgate.net The subsequent allylboration then proceeds rapidly from the Z-imine through a Zimmerman-Traxler transition state, which leads directly to the observed anti-product. researchgate.net This dual role of the boroxine—acting as both an isomerization catalyst and the allylating agent—is fundamental to achieving the high stereoselectivity seen in these reactions. rsc.orgrsc.org
Allylation of Indoles
The catalytic asymmetric allylboration of indoles using allylboronic acids has emerged as a significant method for synthesizing complex chiral molecules. nih.govd-nb.inforesearchgate.net This reaction allows for the creation of adjacent stereocenters, including quaternary ones, with a high degree of stereoselectivity. nih.govd-nb.inforesearchgate.net The process often utilizes a BINOL-derived catalyst, and the stereochemical outcome can be controlled by selecting the appropriate enantiomer of the catalyst or the E/Z geometry of the allylboronic acid. nih.govd-nb.info
In a notable application, the reaction between 3-methylindole (B30407) (skatole) and γ,γ-disubstituted allylboronic acids can generate products with three contiguous stereocenters in a single step. nih.govd-nb.info The mechanism is believed to proceed through a catalytic cycle where methanol (B129727) plays a dual role: it esterifies the allylboronic acid to temper its reactivity and prevent a racemic background reaction, and it aids in the release of the catalyst from the product. nih.govd-nb.info The reaction's efficiency and selectivity are often enhanced by the presence of molecular sieves and conducting the reaction at elevated temperatures. researchgate.net
The substrate scope is broad, accommodating various substitutions on both the indole (B1671886) ring and the allylboronic acid. d-nb.info For instance, geranylboronic and nerylboronic acids have been successfully employed in the allylation of brominated indoles, yielding the corresponding epimeric products with high enantioselectivity. d-nb.info This stereodivergent approach provides access to a full tetrad of stereoisomers. nih.govd-nb.info
The development of this catalytic asymmetric method is a significant advancement over stoichiometric approaches and provides a more direct route to enantioenriched indolines. nih.govd-nb.inforesearchgate.net It builds upon earlier work on the allylboration of indoles and imines, offering a catalytic solution to achieving high stereocontrol. acs.orgacs.org
Table 1: Asymmetric Allylation of Indoles with Allylboronic Acids
| Indole Substrate | Allylboronic Acid | Catalyst | Product Stereochemistry | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| Indole | Geranylboronic acid | (S)-3,3'-Dibromo-BINOL | (R,S)-indoline | 99% | >99:1 |
| 3-Methylindole | Geranylboronic acid | (S)-3,3'-Dibromo-BINOL | (2R,3S,1'S)-indoline | 98% | >99:1 |
| 3-Methylindole | Nerylboronic acid | (S)-3,3'-Dibromo-BINOL | (2R,3S,1'R)-indoline | 97% | 97:3 |
Cross-Coupling Reactions
Suzuki-Miyaura Coupling Variants for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govnih.govnih.govkashanu.ac.ir While traditionally used for coupling aryl and vinyl partners, recent advancements have expanded its scope to include sp3-hybridized organoboron reagents, such as 2-allylphenylboronic acid derivatives.
A key challenge in the Suzuki-Miyaura coupling of allylboronates is controlling the regioselectivity, as the reaction can proceed through either an α- or γ-attack on the allylmetal intermediate, leading to branched or linear products, respectively. acs.org The choice of catalyst system, particularly the ligand, plays a crucial role in directing this selectivity. acs.org For instance, the use of different phosphine (B1218219) ligands with a palladium catalyst can selectively favor the formation of either the α- or γ-isomeric coupling product when reacting 3,3-disubstituted or 3-monosubstituted allylboronates with aryl halides. acs.org This orthogonal control allows for the synthesis of structurally diverse molecules from a common precursor.
In some systems, high regioselectivity for the α-carbon of the allylboron reagent has been achieved in the cross-coupling of allylboronic acid pinacol (B44631) esters with aryl and heteroaryl halides. acs.org This selectivity is often attributed to the steric and electronic properties of both the ligand and the substrate.
The Suzuki-Miyaura reaction can also be performed in a stereospecific manner, where the stereochemistry of an enantioenriched starting material is transferred to the product. While initial successes in this area were largely confined to sp2-hybridized organoboron compounds, recent progress has been made with secondary organoboron nucleophiles. rsc.org For the reaction to be stereospecific, the rates of transmetalation and reductive elimination must be significantly faster than the rate of isomerization of any chiral intermediates.
A notable development is the stereospecific palladium-catalyzed acylative cross-coupling of enantiomerically enriched alkylboron compounds, which provides access to valuable chiral ketones and carboxylic acid derivatives. organic-chemistry.org The success of this transformation relies on the use of sterically bulky and electron-rich phosphine ligands. organic-chemistry.org Mechanistic studies have pointed to a unique transmetalation pathway that proceeds with inversion of configuration, facilitated by noncovalent interactions. organic-chemistry.org
This compound and its derivatives are effective coupling partners in Suzuki-Miyaura reactions with a wide range of aryl and heteroaryl halides. nih.govnih.govkashanu.ac.iracs.orgnih.govdergipark.org.tr The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. nih.govorganic-chemistry.org For instance, the Pd-PEPPSI-IPent precatalyst in the presence of a strong base like potassium hydroxide (B78521) has been shown to be highly effective for the α-regioselective coupling of allylboronic acid pinacol esters with aryl halides. acs.orgnih.gov
The reaction generally tolerates a variety of functional groups on both the aryl halide and the boronic acid, making it a versatile tool for the synthesis of complex molecules. nih.gov Challenges can arise with certain substrates, such as 2-substituted nitrogen-containing heteroaryl organoboranes, which may require specialized catalyst systems to overcome issues like slow transmetalation and protodeboronation. nih.gov
Table 2: Suzuki-Miyaura Coupling of Allylboronic Acid Derivatives with Aryl Halides
| Allylboron Reagent | Aryl Halide | Catalyst System | Product Type | Regioselectivity |
|---|---|---|---|---|
| Allylboronic acid pinacol ester | 4-Bromoanisole | Pd-PEPPSI-IPent / KOH | Branched | >97% α-attack |
| Crotylboronic acid pinacol ester | 1-Iodonaphthalene | Pd(OAc)₂ / SPhos | Branched | High α-attack |
The cross-coupling of allylboronic acids with α-diazocarbonyl compounds represents a powerful method for the formation of C(sp3)–C(sp3) bonds. This reaction can be catalyzed by various transition metals, with the choice of metal influencing the regioselectivity of the allylation.
Copper-catalyzed reactions have been shown to be highly regioselective, affording the branched allylic product. acs.org This process is noteworthy as it retains the keto functional group of the α-diazocarbonyl precursor. The proposed mechanism involves the formation of a copper carbene from the diazo compound, which then reacts with the allylboronic acid. acs.org
In contrast, palladium-catalyzed cross-couplings of allylboronic acids with α-diazoketones tend to yield the linear allylic products with high α-regioselectivity. diva-portal.org This opposing regioselectivity between copper and palladium catalysis provides a valuable tool for selectively accessing either the branched or linear isomer. diva-portal.org The mechanism in the palladium-catalyzed reaction is thought to proceed through the formation of a palladium-carbene intermediate. researchgate.net
These reactions expand the utility of α-diazocarbonyl compounds as carbene precursors in cross-coupling reactions, moving beyond their traditional use in cyclopropanation and insertion reactions. researchgate.netnih.gov
Other C-Heteroatom Bond Formations (e.g., C-N, C-O)
Beyond carbon-carbon bond formation, arylboronic acids are valuable precursors for creating carbon-heteroatom bonds, notably C-N bonds. A significant advancement in this area is the development of metal-free methods for the primary amination of arylboronic acids, a transformation that has historically been challenging. nih.govorganic-chemistry.org
This reaction provides a direct route to structurally diverse primary arylamines, including various halogenated anilines that are often difficult to synthesize using traditional transition-metal-catalyzed methods. nih.gov The process is known for its operational simplicity and can be performed on a large scale. nih.govorganic-chemistry.org Mechanistic studies, supported by Density Functional Theory (DFT) calculations, indicate that the reaction likely proceeds through a facile 1,2-aryl migration. These calculations have revealed that the electronic properties of the aminating agent are crucial; for instance, an ortho-nitro group on the aminating agent plays a key role in lowering the free energy barrier of the rate-determining 1,2-aryl migration step. nih.govorganic-chemistry.org
Table 1: Key Features of Metal-Free Primary Amination of Arylboronic Acids
| Feature | Description | Source(s) |
| Reaction Type | C-N Bond Formation | nih.gov |
| Key Advantage | Metal-free conditions, avoiding transition-metal contamination. | organic-chemistry.org |
| Substrate Scope | Broad, including halogenated arylboronic acids. | nih.gov |
| Proposed Mechanism | Involves a 1,2-aryl migration from boron to nitrogen. | nih.govorganic-chemistry.org |
| Computational Insight | DFT calculations show specific substituents on the aminating agent lower the activation barrier. | nih.govorganic-chemistry.org |
Intramolecular Cyclization and Cascade Reactions
The unique structure of this compound, featuring a boronic acid and an allyl group in an ortho relationship, makes it an ideal substrate for intramolecular cyclization and cascade reactions. Cascade reactions, which involve a sequence of intramolecular reactions, are highly efficient for building molecular complexity from simple starting materials. mdpi.com
While direct studies on this compound are specific, analogous systems like 2-allylphenol (B1664045) derivatives demonstrate the potential of the ortho-allyl setup. For instance, light-driven protocols can initiate a cascade process in allyl-functionalized phenolate (B1203915) anions to produce valuable 2,3-dihydrobenzofurans. nih.govresearchgate.net Mechanistic investigations of these reactions suggest a pathway involving a tandem atom transfer radical addition (ATRA) followed by an intramolecular nucleophilic substitution (S_N) process. nih.govresearchgate.net Furthermore, arylboronic acids have been shown to participate in catalyst-free cascade reactions with other reagents to form complex polycyclic aromatic structures, such as 9-amino-10-arylphenanthrenes. figshare.com These examples underscore the capability of the boronic acid moiety and the strategically placed allyl group to engage in complex, ring-forming reaction sequences.
Role of Boroxines and Lewis Acidity in Reaction Mechanisms
The reactivity of boronic acids is intrinsically linked to their Lewis acidic character and their ability to form trimeric anhydrides known as boroxines. researchgate.netresearchgate.net Boronic acids exist in equilibrium with their corresponding boroxines through a reversible dehydration process. researchgate.netnih.gov
Boroxines as Reactive Intermediates: Computational and experimental studies have demonstrated that boroxines, rather than the boronic acid monomers, are often the key reactive intermediates in certain transformations. nih.govrsc.org For example, in the metal-free homologation reaction between arylboronic acids and diazo compounds, the boroxine is the species that actively participates in the C-C bond formation. nih.govrsc.org The formation of boroxines is an entropically favorable process that results in a six-membered heterocyclic ring of alternating oxygen and sp²-hybridized boron atoms. researchgate.net
Lewis Acidity: The boron atom in both boronic acids and boroxines is electron-deficient, rendering it a Lewis acid. This Lewis acidity is fundamental to many of its reactions, allowing it to activate other molecules. The strength of this acidity can be tuned and has been evaluated through computational methods such as calculating ammonia (B1221849) affinity. researchgate.net Structural and computational studies on specifically designed phenylboronic acids show that polar-π interactions and solvation effects can contribute to the stabilization of the boronic acid and its corresponding boronate form. researchgate.net The interplay between the Lewis acidity of the boron center and the potential for boroxine formation is a critical factor in determining the mechanistic pathway of reactions involving this compound. researchgate.netnii.ac.jp
Allylic Rearrangements and Regiochemical Control
Reactions involving the allyl group of this compound can be subject to allylic rearrangements, where the double bond shifts its position. wikipedia.orglscollege.ac.in This phenomenon can lead to a mixture of products, making regiochemical control a critical challenge. An allylic rearrangement, also known as an allylic shift, can occur through mechanisms such as S_N1' or S_N2' substitution, where a nucleophile attacks the γ-carbon of the allyl system, causing the double bond to migrate. lscollege.ac.in
Significant control over regioselectivity can be achieved by modulating the nucleophilicity of the allylboron species. While allylboronic esters are typically unreactive towards many electrophiles, their conversion into more nucleophilic allylboronate "ate" complexes (by adding a base like an aryllithium) dramatically enhances their reactivity. acs.org These highly nucleophilic boronate complexes react with a wide range of electrophiles with exceptional γ-selectivity via an S_E2' mechanism. This process effectively directs the electrophile to the terminal carbon of the allyl group, resulting in an allylic rearrangement with a high degree of regiochemical control. acs.org This strategy allows for the predictable formation of a single regioisomer, overcoming the challenge of potential product mixtures. acs.org
Detailed Mechanistic Studies and Computational Chemistry Applications (e.g., DFT calculations for transition states)
Detailed mechanistic understanding of the reactions of this compound and its derivatives relies heavily on computational chemistry, particularly Density Functional Theory (DFT) calculations. These theoretical tools provide invaluable insights into reaction pathways, transition states, and the roles of intermediates that are often difficult to study experimentally. nih.govnih.gov
Applications of DFT in Elucidating Mechanisms:
Identifying Reactive Intermediates: DFT calculations have been instrumental in demonstrating that boroxines are the likely reactive species in certain metal-free homologation reactions, rather than the boronic acid monomers themselves. nih.govrsc.org
Mapping Reaction Pathways: For the metal-free primary amination of arylboronic acids, DFT calculations have mapped out the reaction mechanism. These studies identified a 1,2-aryl migration as the key step and quantified how specific substituents on the aminating agent significantly lower the activation energy of the transition state. nih.govorganic-chemistry.org
Modeling Catalyst-Substrate Interactions: In catalyzed reactions, computational models can elucidate the role of the catalyst. For example, DFT has been used to investigate how a chiral phosphoric acid catalyst activates an allylboration reaction by forming hydrogen bonds that enhance the Lewis acidity of the boron center, thereby rigidifying the transition state to achieve high stereoselectivity. researchgate.net
Analyzing Transition States: The analysis of calculated transition state structures and their corresponding energies allows for the rationalization and prediction of stereochemical and regiochemical outcomes in reactions such as allylborations. researchgate.netresearchgate.net
These computational studies are essential for moving beyond empirical observations to a predictive understanding of reactivity, enabling the rational design of new reactions and catalysts for boronic acid derivatives.
Applications of 2 Allylphenylboronic Acid in Complex Molecule Synthesis
Role as a Key Building Block in Advanced Organic Synthesis
The utility of 2-allylphenylboronic acid in advanced organic synthesis stems from its capacity to participate in a variety of carbon-carbon bond-forming reactions. Boronic acids and their derivatives are fundamental building blocks, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and various organic halides or triflates, providing a robust method for constructing biaryl structures or attaching the allylphenyl moiety to a larger molecular scaffold.
Simultaneously, the allyl group serves as a distinct reactive handle. Allylboron species are well-known for their participation in a range of important transformations. They can undergo highly regio- and stereoselective additions to carbonyl compounds (aldehydes and ketones) to form homoallylic alcohols, which are prevalent structural motifs in many natural products. This dual reactivity allows for a two-directional approach to synthesis, where one part of a target molecule can be assembled via the boronic acid, and another part can be elaborated from the allyl group.
The table below summarizes the key reactive sites of this compound and their primary applications in synthesis.
| Reactive Moiety | Key Reactions | Resulting Structure |
| Boronic Acid | Suzuki-Miyaura Coupling | Biaryl linkages, Aryl-alkenyl structures |
| Chan-Lam Coupling | Aryl-heteroatom bonds (C-N, C-O) | |
| Allyl Group | Allylboration of Carbonyls | Homoallylic Alcohols |
| Cross-Metathesis | Substituted Alkenes | |
| Heck Reaction | Arylated or Vinylated Alkenes | |
| Dihydroxylation/Epoxidation | Diols, Epoxides |
This orthogonal reactivity makes this compound a highly valuable linchpin, enabling chemists to connect different molecular fragments and introduce functional complexity in a controlled and predictable manner.
Strategies for Natural Product Synthesis Utilizing this compound Moieties
The structural motif of an allyl group attached to a phenolic ring is a common feature in a variety of natural products, most notably in the cannabinoid family. The biosynthesis of cannabinoids like cannabidiol (B1668261) (CBD) and tetrahydrocannabinol (THC) involves the coupling of a resorcinol (B1680541) derivative (olivetolic acid) with a geranyl pyrophosphate unit. This key step, which forms the core cannabinoid structure, is essentially an alkylation of a phenolic ring with a terpene-derived allylic electrophile.
Synthetic strategies can mimic this crucial bond formation using building blocks like this compound. The compound serves as a synthetic equivalent for the allylated aromatic portion of these natural products. A general strategy involves:
Suzuki-Miyaura Coupling: The boronic acid function is used to couple the 2-allylphenyl unit with a second, often complex, fragment of the target natural product.
Allyl Group Transformation: The allyl group is then employed in a subsequent cyclization reaction to form the characteristic ring systems found in many terpenophenolic natural products.
For example, a common strategy in the synthesis of cannabinoid-like structures involves a Lewis acid-catalyzed condensation between a phenol (B47542) derivative and an allylic alcohol or terpene. This compound can be strategically employed in multi-step syntheses where the core structure is first assembled via cross-coupling, followed by intramolecular reactions involving the allyl group to construct the final heterocyclic framework. This approach provides a convergent and flexible route to complex natural product skeletons.
Construction of Densely Functionalized Molecular Architectures
The creation of molecules with a high density of functional groups in a specific three-dimensional arrangement is a central goal of modern organic synthesis. This compound is an excellent starting point for this purpose because its two reactive sites can be manipulated independently to install multiple functionalities.
A typical synthetic sequence might begin with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to attach the 2-allylphenyl scaffold to another aromatic or vinylic halide. This step establishes a core biaryl or stilbene-like structure. Following this, the allyl group is available for a host of transformations that add functionality, as detailed in the table below.
| Allyl Group Transformation | Reagents | Added Functionality |
| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand | Chiral 1,2-Diol |
| Epoxidation | m-CPBA | Epoxide |
| Ozonolysis | O₃, then Me₂S | Aldehyde |
| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | Primary Alcohol |
| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | Methyl Ketone |
Each of these transformations converts the simple allyl group into a more complex functional group, which can then be used in further synthetic steps. For instance, an aldehyde generated from ozonolysis can undergo aldol (B89426) reactions or reductive aminations, while a diol can be protected or converted into a cyclic acetal. By strategically combining an initial cross-coupling reaction with subsequent functionalization of the allyl side chain, chemists can rapidly build molecular complexity and access a wide array of densely functionalized architectures from a single, versatile starting material.
Iterative Coupling Strategies
Iterative synthesis is a powerful strategy that allows for the controlled, step-wise assembly of molecules from monomeric building blocks, akin to the way nature builds peptides or polyketides. The bifunctional nature of this compound makes it an ideal candidate for such iterative coupling strategies. A hypothetical, yet synthetically viable, iterative cycle could be designed as follows:
Step A: Suzuki-Miyaura Coupling: The boronic acid moiety of this compound is coupled with an aryl halide that contains a "handle" for the next iteration, for example, a different halide (e.g., coupling with 1-bromo-4-iodobenzene).
Step B: Allyl Group Modification and Borylation: The allyl group of the coupled product is transformed into a new boronic acid or boronate ester. This can be achieved through a hydroboration reaction followed by oxidation or, more directly, through cross-metathesis with a boron-containing alkene.
Step C: Second Coupling: The newly installed boronic acid is then used in a second Suzuki-Miyaura coupling reaction with another aryl halide.
This three-step sequence (Couple -> Modify/Borylate -> Couple) can be repeated to systematically extend the molecular chain, creating complex oligo-aryl structures with precise control over the connectivity. This strategy leverages the orthogonal reactivity of the two key functional groups, using one for coupling while the other is carried through, ready to be converted into a coupling site for the subsequent iteration. Such an approach enables the programmed synthesis of complex structures that would be difficult to access through more traditional, convergent methods.
Advanced Methodological Considerations in Utilizing 2 Allylphenylboronic Acid
Retrosynthetic Analysis Applications for 2-Allylphenylboronic Acid Containing Targets
In retrosynthetic analysis, this compound serves as a versatile building block, or synthon, for introducing an ortho-allylphenyl moiety. Its primary strategic value lies in its bifunctional nature: the boronic acid group enables reliable carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, while the allyl group provides a handle for a wide array of subsequent chemical transformations.
Key Disconnections and Synthetic Strategies:
Suzuki-Miyaura Coupling: The most prominent retrosynthetic disconnection involving this compound is the Suzuki-Miyaura cross-coupling. A target molecule containing a biaryl linkage where one ring bears an ortho-allyl group can be disconnected to this compound and an appropriate aryl halide or triflate. This approach is fundamental for constructing complex aromatic systems.
Allyl Group Functionalization: The allyl group itself represents a point of strategic disconnection. It can be viewed as a precursor to a variety of functional groups, including:
1,2-Diols: Through dihydroxylation.
Epoxides: Via epoxidation.
Aldehydes or Carboxylic Acids: Through oxidative cleavage (ozonolysis).
Alkyl Chains: Via hydrogenation or cross-metathesis.
Intramolecular Transformations: For polycyclic targets, the dual functionality of this compound allows for tandem or sequential reaction planning. For instance, an initial Suzuki-Miyaura coupling can be followed by an intramolecular reaction involving the allyl group, such as a ring-closing metathesis or a Heck reaction, to construct a new carbocyclic or heterocyclic ring.
This strategic placement in retrosynthesis allows chemists to install a stable, reactive handle (the allyl group) early in a synthesis, shielded within a robust aromatic framework established by the highly reliable Suzuki-Miyaura coupling.
Functional Group Tolerance and Chemoselectivity in Synthetic Routes
The utility of this compound in multi-step synthesis is critically dependent on its compatibility with various functional groups. Organoboron compounds occupy a favorable intermediate position in reactivity, tolerating many common functional groups while still being reactive enough for cross-coupling. acs.org
During Synthesis of this compound: The common methods for synthesizing arylboronic acids, such as the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080), impose significant limitations on functional group tolerance. These highly basic organometallic intermediates are incompatible with acidic protons (e.g., alcohols, carboxylic acids, primary/secondary amines) and many electrophilic functional groups (e.g., esters, ketones, aldehydes, nitriles). Therefore, the synthesis of a substituted this compound often requires the use of protecting groups for incompatible functionalities.
During Reactions of this compound: Once formed, this compound exhibits excellent functional group tolerance and potential for chemoselectivity in its subsequent reactions.
Reactions at the Boronic Acid Moiety: Palladium-catalyzed Suzuki-Miyaura couplings are famously tolerant of a vast range of functional groups, including esters, amides, ethers, ketones, and even some halides. This allows the boronic acid to be selectively coupled in the presence of the allyl group without disturbing it.
Reactions at the Allyl Group: Conversely, the allyl group can be targeted chemoselectively. It can undergo reactions such as dihydroxylation, epoxidation, or hydroboration under conditions that leave the boronic acid group intact, although the latter may require protection as a boronic ester to prevent side reactions.
Chemoselectivity in Allylboration-type Reactions: Allylboronic acids are known to react chemoselectively with specific electrophiles. They readily engage with aldehydes and ketones in allylboration reactions to form homoallylic alcohols. acs.org Studies on related allylboronic acids have shown remarkable functional group tolerance in copper-catalyzed couplings with α-diazoketones, where keto groups and aromatic methoxy (B1213986) and bromo substituents remain unaffected. acs.org This highlights the possibility of performing selective transformations on derivatives of this compound in the presence of other functionalities.
| Functional Group | Suzuki-Miyaura Coupling (at Boron) | Allyl Group Oxidation (e.g., Dihydroxylation) | Cu-Catalyzed Coupling (with Diazoketones) |
|---|---|---|---|
| Ketone | Compatible | Compatible | Compatible acs.org |
| Ester | Compatible | Compatible | Compatible |
| Amide | Compatible | Compatible | Compatible |
| Aryl Halide (Br, Cl) | Compatible (Can compete as coupling partner) | Compatible | Compatible acs.org |
| Ether (e.g., -OMe) | Compatible | Compatible | Compatible acs.org |
| Alcohol (-OH) | Incompatible with base | Compatible (May require protection) | Incompatible |
Process Intensification and Green Chemistry Principles
Applying principles of process intensification and green chemistry to the synthesis and application of this compound can lead to more efficient, safer, and environmentally benign chemical manufacturing. yale.edubridgew.edu
Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions involving hazardous intermediates or requiring precise control. flinders.edu.au The synthesis of arylboronic acids, including this compound, via organolithium intermediates is an ideal candidate for this technology.
A typical flow process involves the reaction of 2-allylbromobenzene with n-butyllithium in a microreactor to form the aryllithium species. organic-chemistry.orgresearchgate.net This is immediately followed by quenching with a trialkyl borate (e.g., triisopropyl borate) in a second reactor. The key benefits of this approach include:
Enhanced Safety: The small reactor volumes minimize the amount of hazardous organolithium reagent present at any given time.
Precise Temperature Control: Microreactors have a high surface-area-to-volume ratio, allowing for efficient heat dissipation and precise control of highly exothermic lithiation reactions, often at cryogenic temperatures. researchgate.net
Rapid Reaction Times: Reactions can be completed in seconds to minutes, drastically increasing throughput compared to batch methods. organic-chemistry.org
Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), avoiding the challenges of redevelopment associated with batch scale-up. organic-chemistry.org
Flow chemistry can also be applied to subsequent reactions, such as Suzuki-Miyaura couplings, creating the potential for multi-step, telescoped syntheses where crude product streams are passed directly from one reactor to the next, minimizing handling and purification steps. flinders.edu.au
Solvent Minimization: Green chemistry emphasizes reducing or eliminating the use of auxiliary substances like solvents. yale.edunih.gov Strategies relevant to this compound include:
Use of Greener Solvents: Replacing hazardous solvents like halogenated hydrocarbons with more benign alternatives (e.g., ethanol, water, or bio-derived solvents) where chemically feasible. nih.gov
Solvent-Free Reactions: Exploring solid-state or neat reaction conditions, potentially aided by techniques like ball milling or microwave irradiation, which can dramatically reduce reaction times and solvent waste. nih.govresearchgate.net
Process Intensification: Continuous flow processes often use less solvent per unit of product compared to batch syntheses due to higher concentrations and greater efficiency.
Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the desired product. wikipedia.orgacs.org It provides a crucial metric for the "greenness" of a synthetic route.
Synthesis of this compound: The synthesis from 2-allylbromobenzene and triisopropyl borate, followed by hydrolysis, has a moderate atom economy due to the formation of inorganic salts (LiBr or MgBr₂) and isopropanol (B130326) as byproducts.
Reactions of this compound: Addition reactions involving the allyl group, such as dihydroxylation or epoxidation, can have high atom economy. In contrast, substitution reactions like the Suzuki-Miyaura coupling have inherently lower atom economy because they generate stoichiometric byproducts from the base and catalyst cycle. wikipedia.org
| Reactants | Desired Product | Byproducts | % Atom Economy |
|---|---|---|---|
| This compound (C₉H₁₁BO₂) + Bromobenzene (C₆H₅Br) + Base (e.g., 2 Na₂CO₃) | 2-Allylbiphenyl (C₁₅H₁₄) | B(OH)₃ + 2 NaBr + 2 NaHCO₃ | ~33%* |
Note: Calculation is illustrative and depends on the specific base and workup. The formula used is (MW of desired product / sum of MW of all reactants) x 100. libretexts.org
Stereochemical Analysis and Chiral Pool Synthesis
While this compound is itself achiral, its allyl group is a prochiral center that can be used to introduce chirality and control stereochemistry in target molecules.
Stereochemical Analysis of Reactions: The facial selectivity of reactions at the allyl group's double bond is a key consideration.
Asymmetric Reactions: Asymmetric epoxidation (e.g., Sharpless epoxidation) or asymmetric dihydroxylation (e.g., Sharpless dihydroxylation) can convert the allyl group into chiral epoxides or diols with high enantioselectivity.
Diastereoselective Reactions: When this compound or its derivatives react with a chiral molecule, the stereochemical outcome is governed by diastereoselective control. For example, the allylboration of a chiral aldehyde proceeds via a Zimmerman-Traxler transition state. youtube.com The geometry of this chair-like six-membered ring intermediate dictates the relative stereochemistry of the newly formed stereocenters in the homoallylic alcohol product. acs.orgacs.org The steric and electronic properties of both the allylboron species and the aldehyde determine which transition state is favored, allowing for predictable stereochemical outcomes. acs.org
Chiral Pool Synthesis: Chiral pool synthesis utilizes readily available, enantiomerically pure natural products (like amino acids, sugars, or terpenes) as starting materials. youtube.com this compound can be strategically combined with synthons derived from the chiral pool. For example:
It can undergo a Suzuki-Miyaura coupling with a chiral aryl halide derived from an amino acid.
The allyl group can be functionalized using a chiral reagent derived from the chiral pool, such as a tartrate-based catalyst for asymmetric epoxidation. researchgate.net
The allyl group can react with a chiral aldehyde or imine (derived from a natural product) in a diastereoselective addition reaction to build stereochemically complex fragments.
In this context, this compound acts as a versatile achiral building block for elaborating and adding complexity to chiral scaffolds sourced from nature.
Emerging Research Frontiers and Interdisciplinary Applications
Applications in Polymer Chemistry and Functionalization
The dual functionality of 2-allylphenylboronic acid allows for its strategic incorporation into polymeric structures, enabling both the creation of novel materials and the targeted modification of existing polymers.
Post-polymerization modification (PPM) is a powerful strategy for introducing diverse functionalities into polymers that may not be accessible through direct polymerization of functional monomers. nih.gov The allyl group of this compound is particularly amenable to such strategies. One key reaction is allylboration, which can be used to functionalize polymers containing allyl boronic acid ester groups. uni-konstanz.dechem960.comrsc.org In a representative strategy, a copolymer containing allylboronic acid ester units can react with a variety of polar functionalized aldehydes. uni-konstanz.dechem960.comrsc.org This reaction proceeds readily and selectively with the allylboronate group without interfering with other reactive sites, such as double bonds in the polymer backbone. uni-konstanz.dechem960.comrsc.org This method provides access to stereoregular polymers functionalized with a broad range of polar groups under the same conditions as the polymerization itself, streamlining the synthesis process. uni-konstanz.dersc.org
Furthermore, the allyl group in a polymer backbone is a versatile handle for a variety of "click" chemistry reactions. The thiol-ene reaction, in particular, is a highly efficient method for post-functionalization, allowing for the introduction of diverse chemical entities onto the polymer chain. mdpi.comnih.gov This approach has been used to modify polymers with hydroxyl groups, tune the lipophilicity of polyesters, and create crosslinked networks for applications like implantable drug delivery systems. nih.gov
Table 1: Post-Polymerization Modification Reactions Involving Allyl Groups
| Reaction Type | Reagents/Catalysts | Introduced Functionality | Reference |
| Allylboration | Polar Aldehydes (e.g., HC(O)C₆H₄(CH₂)R) | Diverse Polar Groups (e.g., -Br, -NR₂, -PPh₃) | uni-konstanz.dersc.org |
| Thiol-Ene Click | Thiols (e.g., 2-Mercaptoethanol, Alkyl Thiols) | Hydroxyls, Alkyl Chains, Crosslinks | mdpi.comnih.gov |
| Epoxidation | Peroxy Acids (e.g., m-CPBA) | Epoxide Groups | mdpi.comnih.gov |
| Bromination | Bromine (Br₂) | Dibromoalkane Groups | mdpi.comnih.gov |
| Dihydroxylation | OsO₄, KMnO₄ | Diol Groups | mdpi.com |
Precursors for Advanced Polymeric Materials
This compound can also serve as a fundamental building block or comonomer in the synthesis of advanced polymeric materials. The presence of the boronic acid moiety imparts unique, stimuli-responsive characteristics to the resulting polymer. Phenylboronic acid-containing polymers are known to exhibit pH- and sugar-responsive behavior due to the reversible formation of boronate esters with diols. acs.org
By incorporating this compound into a polymer backbone, materials can be designed that respond to changes in glucose concentration or pH. This has significant potential in biomedical applications. For instance, vinyl phenylboronic acid has been used as a controlling comonomer in the synthesis of thermoresponsive polymers, where the boronic acid component influences the material's cloud point temperature in response to glucose. researchgate.net The allyl group provides a route for polymerization, while the boronic acid acts as the responsive trigger, making this compound an ideal candidate for creating such "smart" materials.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent interactions. The boronic acid group is an exceptional tool in this field, enabling the construction of complex, self-assembling architectures through reversible covalent bonding. rsc.org
The cornerstone of this compound's role in supramolecular chemistry is the reversible, covalent interaction between its boronic acid group and molecules containing 1,2- or 1,3-diols. nih.govnih.gov This interaction forms stable five- or six-membered cyclic boronate esters. nih.govnih.gov This capacity for molecular recognition is particularly significant for biological molecules, as saccharides (like glucose, fructose, and galactose), glycoproteins, and ribonucleic acids all feature cis-diol motifs. nih.govresearchgate.net
The strength and specificity of this binding are influenced by several factors, including the pH of the environment and the structure of both the boronic acid and the diol. acs.orgnih.gov Generally, ester formation is favored at pH levels greater than the pKa of the boronic acid, where the boron atom transitions from a trigonal planar (sp²) to a more reactive tetrahedral (sp³) state. acs.orgnih.gov The specific arrangement of hydroxyl groups on a saccharide also affects binding affinity, allowing for a degree of selectivity between different sugars. nih.gov This predictable interaction has been harnessed to create synthetic receptors that can selectively bind and recognize specific carbohydrates and other biologically important diol-containing compounds. nih.govnih.govmanchester.ac.uk
The specific and reversible nature of the boronic acid-diol interaction provides a robust mechanism for the development of chemical sensors. rsc.orggoogle.com By coupling the this compound recognition element to a signaling unit (e.g., a fluorophore), a sensor can be designed to report on the presence and concentration of diol-containing analytes like glucose. google.comnih.govresearchgate.net
Fluorescent sensors are a common application. In a typical design, the boronic acid is positioned near a fluorophore. In its unbound state, the electron-withdrawing nature of the boronic acid can quench the fluorescence. Upon binding to a diol, the electronic properties of the boron center are altered, disrupting the quenching mechanism and causing an increase in fluorescence intensity—a "turn-on" response. nih.gov This change in fluorescence can be measured to quantify the analyte concentration. google.com This principle has been widely exploited to create a variety of sensors for carbohydrates, catechols, and other biologically relevant molecules. rsc.org The development of sensors with multiple recognition sites, such as diboronic acids, can further enhance binding affinity and selectivity. rsc.org
Table 2: Principles of Boronic Acid-Based Chemical Sensors
| Sensor Type | Operating Principle | Analyte Examples | Reference |
| Fluorescent | Analyte binding alters photo-induced electron transfer (PET), changing fluorescence intensity or wavelength. | Saccharides, Catecholamines | nih.govgoogle.com |
| Colorimetric | Analyte binding to a boronic acid-dye conjugate causes a visible color change. | Sugars | nih.gov |
| Electrochemical | Analyte binding changes the electrochemical properties (e.g., redox potential) of a boronic acid-redox probe conjugate. | Glycoproteins, miRNAs | nih.gov |
Design and Synthesis of Chemical Probes for Chemical Biology Research
Chemical probes are small molecules used to study and manipulate biological systems. The unique reactivity of arylboronic acids, particularly those with ortho-substituents, has led to their emergence as powerful tools for creating novel chemical probes for protein labeling and bioorthogonal chemistry. nih.govresearchgate.net
A leading strategy involves the use of 2-formylphenylboronic acid, a close structural analog of this compound, to form "iminoboronate" linkages. nih.govchemrxiv.org This reaction occurs between the ortho-formyl group and an α-nucleophile (like a hydrazide or alkoxyamine) on a ligand, while the boronic acid forms a dative bond with the imine nitrogen. nih.govchemrxiv.org This creates a stable yet reversible linkage that can be formed rapidly and selectively under biological conditions. nih.gov
This modular approach allows for the easy coupling of a targeting ligand to a reactive group, creating an affinity-based probe that can selectively label a protein of interest. nih.gov The reversibility of the iminoboronate bond can be exploited for subsequent modifications, such as exchanging the initial ligand for one carrying a fluorophore for visualization. nih.gov This methodology expedites the screening of different reactive groups and targeting ligands, accelerating the development of new chemical probes. nih.gov The fast, bioorthogonal nature of iminoboronate formation means that probes can even be assembled in situ within complex protein mixtures. nih.gov Given this utility, this compound represents a valuable synthetic intermediate that can be readily converted to the corresponding 2-formyl derivative for use in this cutting-edge probe development strategy. nih.govresearchgate.net
Synthetic Strategies for Activity- and Affinity-Based Probes
Activity-based and affinity-based probes are powerful tools for studying enzyme function and identifying protein targets in complex biological systems. The design of these probes often involves the modular assembly of a recognition element, a reactive group (warhead), and a reporter tag. While direct research specifically detailing the incorporation of this compound into such probes is still emerging, its structural motifs suggest significant potential.
The boronic acid group itself can act as a reversible covalent warhead, targeting serine proteases and other enzymes. Furthermore, the ortho-allyl group presents a versatile handle for the attachment of reporter tags or for further functionalization to modulate the probe's properties. The development of synthetic strategies to integrate this compound into trifunctional building blocks, which contain a connectivity group, a reactive group, and a bioorthogonal handle, could streamline the synthesis of diverse probe libraries.
Bio-orthogonal Labeling and Modular Probe Design
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov This field has revolutionized the study of biomolecules in their native environments. The concept of modular probe design, where different components of a probe can be easily interchanged, relies heavily on bio-orthogonal ligation strategies. frontiersin.org
The structural similarity of this compound to other ortho-substituted phenylboronic acids, such as 2-formylphenylboronic acid, suggests its potential in bio-orthogonal labeling. 2-Formylphenylboronic acid has been shown to react with α-nucleophiles to form stable iminoboronates, a reaction that has been harnessed for the modular synthesis of chemical probes. nih.gov This approach allows for the rapid assembly of a ligand and a reactive group, and subsequent labeling of target proteins. nih.gov
The allyl group of this compound offers a distinct reactive handle for bio-orthogonal reactions that are orthogonal to those involving the boronic acid moiety. For instance, the alkene functionality of the allyl group could potentially participate in reactions like the inverse-electron-demand Diels-Alder reaction with tetrazines, a widely used bio-orthogonal ligation. This dual reactivity would make this compound a valuable component in the design of modular probes, enabling multi-functionalization and the construction of complex biological tools.
Below is a table summarizing potential bio-orthogonal reactions involving the functional groups of this compound:
| Functional Group | Potential Bio-orthogonal Reaction Partner | Resulting Linkage |
| Boronic Acid | Diols (on glycoproteins) | Boronate Ester |
| Boronic Acid | Hydrazides, Hydroxylamines | Iminoboronate |
| Allyl Group | Tetrazines | Dihydropyridazine |
| Allyl Group | Thiols (in Thiol-ene reaction) | Thioether |
Stereodivergent Synthesis and Dual Asymmetric Catalysis
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Stereodivergent synthesis aims to access all possible stereoisomers of a product from a common starting material by strategic variation of catalysts or reagents. Dual asymmetric catalysis, a powerful strategy within this field, utilizes two chiral catalysts to independently control the stereochemistry at two newly forming stereocenters.
Allylboronic acids are key reagents in catalytic asymmetric allylboration reactions, which form carbon-carbon bonds while creating new stereocenters. The geometry of the allylboronic acid and the choice of a chiral catalyst can influence the stereochemical outcome of the reaction.
Recent advancements have demonstrated the power of Brønsted acid-catalyzed allylboration in the stereodivergent synthesis of complex natural products. nih.gov This method allows for the synthesis of all four diastereomers of a target molecule from a single allylboronate by carefully selecting the reaction conditions. nih.gov While these studies have not specifically employed this compound, the principles are broadly applicable to substituted allylboronates.
In the realm of dual asymmetric catalysis, the combination of a chiral transition metal catalyst and a chiral organocatalyst can enable the enantioselective synthesis of molecules with multiple stereocenters. For example, the synergistic use of a chiral iridium catalyst and a chiral boron complex has been employed for the stereodivergent α-C-allylation of carboxylic acids. The choice of the specific chiral ligands for each catalyst dictates which of the four possible stereoisomeric products is formed.
The application of this compound in such dual catalytic systems would be of significant interest. The steric and electronic properties of the ortho-allylphenyl group could influence the transition state energies and, consequently, the stereoselectivity of the reaction. Research in this area would involve screening various combinations of chiral catalysts and ligands to achieve high diastereo- and enantioselectivity in reactions involving this compound.
The following table outlines a conceptual framework for the application of this compound in stereodivergent synthesis:
| Reaction Type | Catalysis Strategy | Potential Outcome with this compound |
| Asymmetric Allylboration | Chiral Brønsted Acid Catalysis | Access to all four diastereomers of the homoallylic alcohol product. |
| Asymmetric Allylation | Dual Asymmetric Catalysis (e.g., Ir/B) | Stereodivergent synthesis of α-allylated products with two contiguous stereocenters. |
The continued exploration of this compound in these cutting-edge areas of chemical research promises to yield novel tools for chemical biology and more efficient and selective methods for the synthesis of complex chiral molecules.
Q & A
Q. What systematic review approaches identify knowledge gaps in applications of this compound?
- Methodological Answer : Use PRISMA guidelines for literature reviews, filtering databases (SciFinder, PubMed) by keywords (e.g., “allylboronic acid” AND “Suzuki coupling”). Categorize findings by application (e.g., biosensors, drug synthesis) and highlight understudied areas, such as enantioselective catalysis .
Safety & Handling
Q. What precautions are critical when handling this compound in air-sensitive reactions?
- Methodological Answer : Use Schlenk-line techniques for anhydrous/oxygen-free conditions. Personal protective equipment (N95 masks, nitrile gloves) minimizes inhalation/contact risks. Spill management involves neutralization with damp sand and disposal as hazardous boron waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
